9-[5-Chloro-2-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Overview
Description
9-[5-Chloro-2-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound that features a unique structure combining a chloro-substituted phenyl ring, a nitrophenyl methoxy group, and an octahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-Chloro-2-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps:
Formation of the 4-nitrophenyl methoxy group: This can be achieved by reacting 4-nitrophenol with methanol in the presence of an acid catalyst.
Chlorination of the phenyl ring:
Formation of the octahydroacridine core: This involves a cyclization reaction, often using a Friedel-Crafts acylation followed by hydrogenation to saturate the ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its acridine core.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways, especially those involving nitro and chloro groups.
Mechanism of Action
The mechanism of action of 9-[5-Chloro-2-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural features. The nitro group may participate in redox reactions, while the chloro group could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitro and chloro substituents but lacks the acridine core.
1,3,4-Thiadiazole derivatives: These compounds also contain nitro groups and have shown significant biological activity.
Uniqueness
9-[5-Chloro-2-[(4-nitrophen
Properties
IUPAC Name |
9-[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5/c27-16-9-12-23(34-14-15-7-10-17(11-8-15)29(32)33)18(13-16)24-25-19(3-1-5-21(25)30)28-20-4-2-6-22(31)26(20)24/h7-13,24,28H,1-6,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSDVOLCNDIUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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